molecular formula C10H22Cl2N2O B1487406 1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride CAS No. 2208785-56-0

1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride

Cat. No. B1487406
M. Wt: 257.2 g/mol
InChI Key: SEQKGGRXDWHXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride , also known by its chemical name (4-Methyl-4-piperidinyl)methanol hydrochloride , is a synthetic compound with the following properties:



  • Empirical Formula : C7H16ClNO

  • Molecular Weight : 165.66 g/mol

  • Appearance : Solid

  • SMILES String : Cl.CC1(CO)CCNCC1



Synthesis Analysis

The synthesis of this compound involves the reaction of 4-methylpiperidine with formaldehyde (methanol) under appropriate conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.



Molecular Structure Analysis

The molecular structure of 1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride consists of a piperidine ring (with a methyl group at the 4-position) linked to a pyrrolidinol moiety. The hydrochloride salt provides stability and solubility.



Chemical Reactions Analysis


  • Acid-Base Reactions : The compound readily reacts with acids (such as hydrochloric acid) to form salts.

  • Reduction Reactions : It can be reduced to the corresponding alcohol using reducing agents.

  • Esterification : The hydroxyl group can participate in esterification reactions.



Physical And Chemical Properties Analysis


  • Solubility : Soluble in water and polar organic solvents.

  • Melting Point : Varies depending on the crystalline form.

  • Stability : Stable under normal storage conditions.

  • Hygroscopicity : May absorb moisture from the air.


Safety And Hazards


  • Toxicity : The compound should be handled with care due to its potential toxicity.

  • Combustibility : Classified as a combustible solid (Storage Class Code 11).

  • Flash Point : Not applicable.


Future Directions

Research on 1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride should focus on:



  • Pharmacological Applications : Investigate its potential as a therapeutic agent (e.g., in neurological disorders).

  • Structural Modifications : Explore derivatives with improved properties.

  • Toxicology Studies : Assess safety profiles and potential adverse effects.


properties

IUPAC Name

1-(4-methylpiperidin-4-yl)pyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c1-10(3-5-11-6-4-10)12-7-2-9(13)8-12;;/h9,11,13H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQKGGRXDWHXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)N2CCC(C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride
Reactant of Route 2
1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride
Reactant of Route 3
1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride
Reactant of Route 4
1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.